![molecular formula C13H12BrN3O2S B1288983 2-[2-(2-氨基-1,3-噻唑-5-基)乙基]-1H-异吲哚-1,3(2H)-二酮氢溴酸盐 CAS No. 136604-50-7](/img/structure/B1288983.png)

2-[2-(2-氨基-1,3-噻唑-5-基)乙基]-1H-异吲哚-1,3(2H)-二酮氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

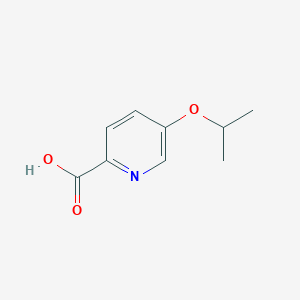

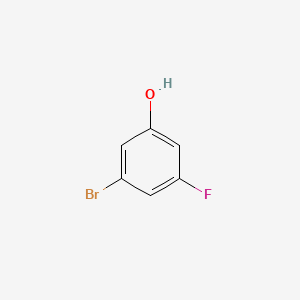

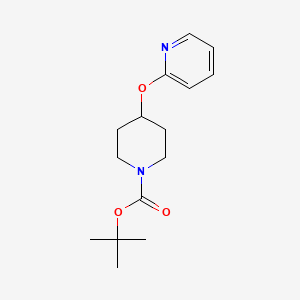

2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide is a useful research compound. Its molecular formula is C13H12BrN3O2S and its molecular weight is 354.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌应用

噻唑衍生物,如所讨论的化合物,因其抗菌特性而被广泛研究。它们已知可对抗多种微生物。例如,磺胺噻唑,一种相关的噻唑化合物,是一种众所周知的抗菌药物。 结构相似性表明我们的化合物可用于治疗细菌感染,有可能为抗生素开发提供新的途径 .

抗肿瘤和细胞毒性

研究表明噻唑衍生物可以表现出显著的抗肿瘤和细胞毒性活性。含噻唑核心的化合物已被合成并针对各种人类肿瘤细胞系进行测试,显示出有效的效果,特别是针对前列腺癌。 这意味着我们的化合物可能作为一种化疗剂具有前景,需要进一步研究其抗肿瘤功效 .

神经保护作用

噻唑也以其神经保护特性而闻名。它们在乙酰胆碱等神经递质的合成中发挥作用,乙酰胆碱对神经系统的正常功能至关重要。 这表明我们的化合物可以被研究其在治疗神经退行性疾病或保护神经元健康方面的潜力 .

抗炎和止痛活性

噻唑衍生物的抗炎和止痛活性已得到充分证明。它们已被用于开发减轻疼痛和减少炎症的药物,而不会产生明显的副作用。 所讨论的化合物可能是创建新的抗炎和止痛药物的候选药物 .

抗病毒和抗逆转录病毒疗法

噻唑衍生物在抗病毒和抗逆转录病毒疗法中显示出希望。例如,利托那韦,一种抗逆转录病毒药物,含有噻唑部分。 这突出了我们的化合物被开发成可以治疗病毒感染(包括 HIV)的药物的潜力 .

抗高血压和心血管应用

一些噻唑衍生物已证明具有抗高血压活性,这可能有助于控制高血压和相关的心血管疾病。 该化合物作为纤维蛋白原受体拮抗剂具有抗血栓形成活性的能力表明其在心血管研究中的潜在应用 .

抗精神分裂症和精神疾病

噻唑化合物与抗精神分裂症活性有关,表明它们在精神药物中的应用。 该化合物对神经递质合成的影响可以用来探索治疗精神分裂症和其他精神疾病的方法 .

抗糖尿病活性

最后,噻唑衍生物与抗糖尿病活性有关。它们可能会影响糖尿病相关的代谢途径,为抗糖尿病药物开发提供新的方向。 该化合物可以被研究其对血糖调节和胰岛素敏感性的影响 .

作用机制

Target of Action

The primary targets of 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide are enzymes and receptors involved in cellular signaling pathways. This compound is known to interact with specific protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis .

Mode of Action

The compound binds to the active site of its target kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to a disruption in the signaling pathways that control cell proliferation and survival. As a result, the compound can induce apoptosis in cancer cells by blocking the signals necessary for their growth and division .

Biochemical Pathways

The affected biochemical pathways include the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. Inhibition of these pathways results in reduced cell growth and increased apoptosis. The compound’s action on these pathways can lead to a decrease in tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetics of 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, with moderate bioavailability. It is distributed widely in the body, including the central nervous system. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted mainly via the kidneys .

Result of Action

At the molecular level, the compound’s inhibition of kinase activity leads to decreased phosphorylation of key proteins involved in cell cycle regulation. This results in cell cycle arrest and apoptosis. At the cellular level, the compound reduces tumor cell viability and proliferation, leading to a decrease in tumor size and spread .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability For instance, the compound is more stable at physiological pH and body temperature. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and therapeutic efficacy .

属性

IUPAC Name |

2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S.BrH/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYYWZRKIJDSAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)